Sincalide ammonium is classified under peptide hormones and is derived from the natural hormone cholecystokinin. It is synthesized through solid-phase peptide synthesis, a method that allows for the precise assembly of amino acids into peptides. This compound is significant in both biochemical research and clinical applications, particularly in gastroenterology.
The synthesis of sincalide ammonium involves several critical steps:
Sincalide ammonium has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is , indicating a large peptide with multiple functional groups.
The structural integrity of sincalide is crucial for its biological activity, as alterations can affect its ability to mimic cholecystokinin effectively.
Sincalide ammonium can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Sincalide ammonium functions by mimicking endogenous cholecystokinin. Upon administration, it binds to cholecystokinin receptors on target tissues:
This mechanism is critical for diagnostic procedures such as cholescintigraphy, where gallbladder function is assessed through imaging techniques .
These properties are crucial for ensuring effective delivery and action within the body .
Sincalide ammonium has diverse applications across various fields:
Its ability to mimic natural hormones makes it an invaluable tool in both clinical diagnostics and research settings .
Sincalide ammonium, chemically recognized as the ammonium salt of cholecystokinin octapeptide (CCK-8), represents a significant advancement in diagnostic peptide therapeutics. This synthetic analog corresponds to the C-terminal octapeptide (26-33) of endogenous cholecystokinin, retaining the core bioactive sequence while offering enhanced pharmaceutical properties. The compound was developed as a solution to the instability challenges associated with full-length cholecystokinin (CCK-33 and CCK-58), leveraging the discovery that the C-terminal octapeptide contains the minimal structural requirements for biological activity at CCK receptors. Sincalide received initial FDA approval in 1976 under the brand name Kinevac® and has since been utilized as an essential diagnostic agent for evaluating gallbladder and pancreatic function [1] [3].
Pharmacologically, sincalide ammonium is classified as a cholecystokinin analog and functions as a potent agonist at both cholecystokinin receptor subtypes (CCK-1 and CCK-2). Its diagnostic applications stem from its ability to mimic the physiological effects of endogenous CCK, specifically: gallbladder contraction, pancreatic enzyme secretion, and acceleration of intestinal transit. The development of stable formulations, including lyophilized powders containing bulking agents (mannitol), stabilizers (methionine), and buffers (arginine/lysine hydrochlorides), has enabled its clinical utility despite the inherent instability of peptide-based compounds [2] [5] [6]. The ammonium salt form provides enhanced solubility and stability compared to the free acid form, addressing formulation challenges associated with peptide therapeutics [4].
Table 1: Key Milestones in Sincalide Development
Year | Development Milestone | Significance |
---|---|---|
1976 | Initial FDA approval (Kinevac®) | First diagnostic CCK analog approved for clinical use |
1980s | Structural optimization studies | Confirmed C-terminal octapeptide retains full bioactivity of native CCK |
2002 | Patent for stabilized formulations (US6803046B2) | Introduced buffers, bulking agents, and chelators to enhance shelf-life |
2021 | Long-acting analog patents (e.g., NN9056) | Developed CCK-1R selective agonists with fatty acid linkages for obesity research |
The structural architecture of sincalide ammonium (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) mirrors the C-terminal region of endogenous cholecystokinin, which exists primarily as 33 and 58-amino acid peptides in humans. This octapeptide sequence contains three critical domains conserved from the native hormone: (1) the sulfated tyrosine residue at position 2, (2) the tryptophan-methionine-aspartate (Trp-Met-Asp) receptor interaction motif, and (3) the C-terminal phenylalaninamide [7] [8]. The sulfation at Tyr² is indispensable for receptor affinity, particularly at the CCK-1 receptor (alactosylceramidase), where removal reduces potency by >1000-fold. Similarly, the C-terminal amidation enhances receptor binding affinity and metabolic stability compared to free acid forms [7] [8].
Functionally, sincalide ammonium exhibits dual receptor agonism:
Table 2: Structure-Activity Relationships of Key Residues in Sincalide Ammonium
Residue Position | Functional Role | Consequence of Modification |
---|---|---|
Tyr²-SO₃H | Primary receptor interaction domain | Desulfation reduces CCK-1R affinity >1000-fold |
Trp⁵ | Hydrophobic core engagement with CCK-1R | Substitution eliminates biological activity |
Met³ and Met⁶ | Oxidation-prone sites affecting stability | Formulations require antioxidants (e.g., methionine) |
Phe⁸-NH₂ | C-terminal amide critical for receptor recognition | Acid form shows 100-fold lower potency |
Asp¹/Asp⁷ | Charge stabilization | D-isomer substitution enhances metabolic resistance |
Recent structure-activity relationship (SAR) studies demonstrate that strategic modifications can fine-tune receptor selectivity. For instance, substitution of glycine with D-N-methyl-aspartate at position 4 enhances CCK-1R selectivity while maintaining potency. Additionally, N-terminal conjugation to fatty acid chains (e.g., tetradecanoyl) extends plasma half-life from minutes to >100 hours in preclinical models, opening avenues for therapeutic applications beyond diagnostics [8]. The ammonium counterion in commercial formulations optimizes solubility for intravenous administration while maintaining the structural integrity essential for receptor binding [4] [5]. These insights highlight how minimal alterations to the sincalide scaffold can yield derivatives with tailored pharmacological profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7